molecular formula C10H8BrF3 B3174069 2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 951889-57-9

2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3174069
CAS No.: 951889-57-9
M. Wt: 265.07 g/mol
InChI Key: CJALFSDAFJRMEW-UHFFFAOYSA-N
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Description

2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene is a brominated allyl compound featuring a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJALFSDAFJRMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203431
Record name Benzene, 1-(2-bromo-2-propen-1-yl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-57-9
Record name Benzene, 1-(2-bromo-2-propen-1-yl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-bromo-2-propen-1-yl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the bromination of 3-[(4-trifluoromethyl)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene involves its interaction with molecular targets through its reactive bromine and trifluoromethyl groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The compound’s ability to undergo various chemical reactions makes it a versatile tool in modifying molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in the substituents on the phenyl ring, which modulate physicochemical properties and reactivity. Below is a detailed comparison based on available

Table 1: Structural and Physical Properties of Analogous Brominated Propenes

Compound Name Substituent (R) CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key References
2-Bromo-3-(4-fluorophenyl)-1-propene 4-Fluoro N/A C₉H₈BrF N/A N/A
2-Bromo-3-(4-methoxyphenyl)-1-propene 4-Methoxy 90968-62-0 C₁₀H₁₁BrO Discontinued N/A
2-Bromo-3-(4-methylthiophenyl)-1-propene 4-Methylthio 842140-44-7 C₁₀H₁₁BrS N/A N/A
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 3-Chloro-5-fluoro 842140-29-8 C₉H₇BrClF 251 (predicted) 1.530 (predicted)
2-Bromo-3-(4-tert-butylphenyl)-1-propene 4-tert-Butyl 842140-27-6 C₁₃H₁₇Br N/A N/A
Target: 2-Bromo-3-[(4-CF₃)phenyl]-1-propene 4-Trifluoromethyl N/A C₁₀H₈BrF₃ Data Unavailable Data Unavailable

Key Observations :

Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, reducing electron density at the allylic position compared to electron-donating groups like -OCH₃ (methoxy) or -SMe (methylthio). This enhances electrophilicity, making it more reactive in Suzuki or Heck couplings .

Thermal Stability :

  • The discontinued status of 2-Bromo-3-(4-methoxyphenyl)-1-propene suggests instability or challenges in synthesis, possibly due to the electron-donating methoxy group destabilizing the allylic bromide. In contrast, -CF₃ may improve stability by reducing nucleophilic attack at the bromine.

Predicted Physicochemical Properties :

  • For the 3-chloro-5-fluoro analog, predicted boiling point (251°C) and density (1.530 g/cm³) provide benchmarks. The target compound’s -CF₃ group may increase density and boiling point due to higher molecular weight and polarity.

Applications :

  • Brominated propenes with electron-withdrawing groups are often used in medicinal chemistry (e.g., as kinase inhibitors) or materials science (e.g., liquid crystals). The -CF₃ group’s hydrophobicity and metabolic stability could make the target compound valuable in drug design .

Research Findings and Limitations

  • Synthetic Challenges: No direct synthesis routes for the target compound are described in the evidence. However, methods for analogs (e.g., Friedel-Crafts alkylation or halogenation of propenes) may be adaptable .
  • Crystallographic Data : Structural analogs like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar geometries, suggesting that the target compound may adopt similar conformations, influenced by -CF₃’s steric demands.
  • Safety and Handling : Brominated propenes generally require precautions due to toxicity and flammability. The -CF₃ group may alter toxicity profiles compared to chloro- or fluoro-substituted analogs .

Biological Activity

2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including the presence of a bromine atom and a trifluoromethyl group, suggest enhanced lipophilicity and metabolic stability, which can influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C9H8BrF3\text{C}_9\text{H}_8\text{BrF}_3

This compound features:

  • A bromine atom, which may contribute to its reactivity.
  • A trifluoromethyl group that enhances lipophilicity and potentially alters pharmacokinetic properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives with trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Key Findings:

  • Cytotoxicity: Compounds similar to this compound demonstrated IC50 values in the micromolar range against cancer cell lines, indicating potent activity (Table 1).
  • Mechanism: Apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 populations in treated cells, indicative of cell death.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHCT-11610G0/G1 phase arrest
2-Bromo...MCF-7/HCT-116TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar trifluoromethyl substitutions have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values as low as 0.78 μg/ml for related compounds with trifluoromethyl groups, suggesting strong antibacterial activity (Table 2).
CompoundBacterial StrainMIC (µg/ml)
Compound CStaphylococcus aureus0.78
Compound DEnterococcus faecalis1.5
2-Bromo...TBDTBD

Case Studies

Several case studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Case Study on Anticancer Activity: A study evaluated a series of trifluoromethylphenyl derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced anticancer efficacy.
  • Case Study on Antimicrobial Efficacy: Research demonstrated that trifluoromethyl-substituted compounds exhibited superior antibacterial properties compared to their non-substituted counterparts, emphasizing the role of the trifluoromethyl group in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene
Reactant of Route 2
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